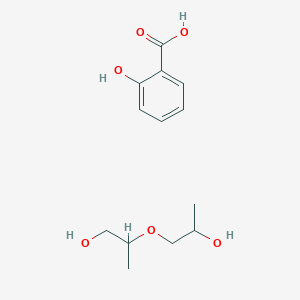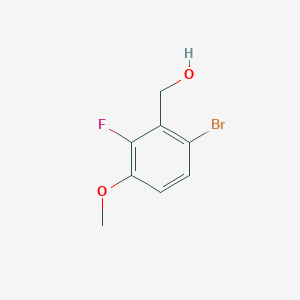
6-Cyclopropyl-5-fluoronicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid is an organic compound with the molecular formula C9H8FNO2 It is a derivative of pyridinecarboxylic acid, characterized by the presence of a cyclopropyl group at the 6th position and a fluorine atom at the 5th position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid typically involves the introduction of the cyclopropyl and fluorine groups onto the pyridine ring. One common method is the halogenation of a pyridine derivative followed by cyclopropylation. For instance, starting with 2,6-dichloro-5-fluoropyridine-3-carboxylic acid, the cyclopropyl group can be introduced through a nucleophilic substitution reaction using cyclopropylamine under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid may involve large-scale halogenation and cyclopropylation processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom and cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and fluorine groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulating receptor function through allosteric interactions. These effects are mediated through specific molecular pathways, which are the focus of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Shares the pyridinecarboxylic acid core but differs in the presence of chlorine atoms instead of the cyclopropyl group.
5-Cyclopropyl-3-fluoropyridine-2-carboxylic acid: Similar structure with the carboxylic acid group at a different position on the pyridine ring.
Uniqueness
6-Cyclopropyl-5-fluoro-3-pyridinecarboxylic acid is unique due to the specific positioning of the cyclopropyl and fluorine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H8FNO2 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
6-cyclopropyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-6(9(12)13)4-11-8(7)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
Clé InChI |
ZFIJZIPIAFZDTA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C=C(C=N2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


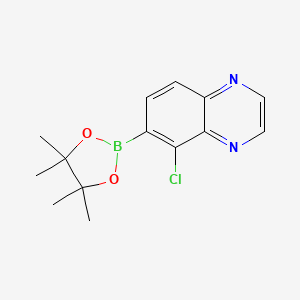
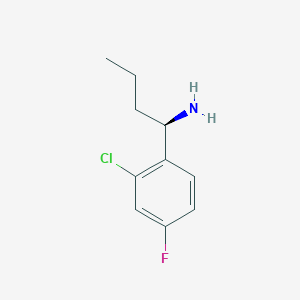
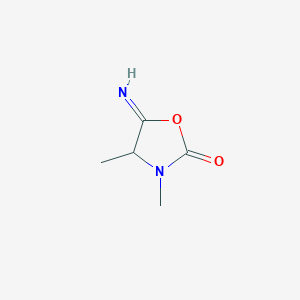
![Pentanoic acid, 5-[[(E)-[3-pyridinyl[3-(trifluoromethyl)phenyl]methylene]amino]oxy]-](/img/structure/B13970336.png)
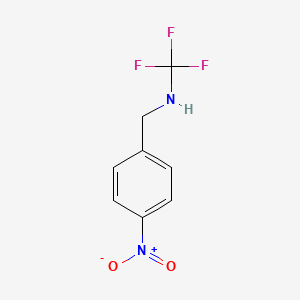

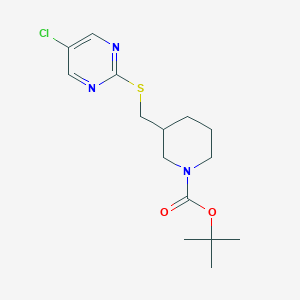
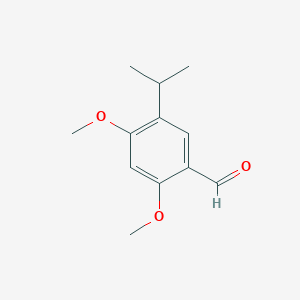
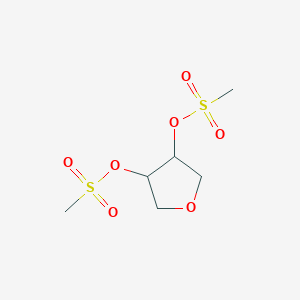
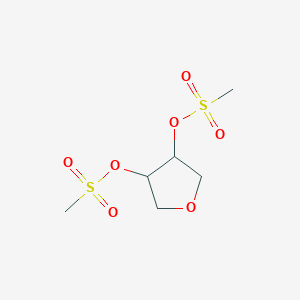
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
